Sorbitan, tetradodecanoate Sorbitan, tetradodecanoate
Brand Name: Vulcanchem
CAS No.: 93963-93-0
VCID: VC16974483
InChI: InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1
SMILES:
Molecular Formula: C54H100O9
Molecular Weight: 893.4 g/mol

Sorbitan, tetradodecanoate

CAS No.: 93963-93-0

Cat. No.: VC16974483

Molecular Formula: C54H100O9

Molecular Weight: 893.4 g/mol

* For research use only. Not for human or veterinary use.

Sorbitan, tetradodecanoate - 93963-93-0

Specification

CAS No. 93963-93-0
Molecular Formula C54H100O9
Molecular Weight 893.4 g/mol
IUPAC Name [(2R)-2-[(2R,3R,4S)-3,4-di(dodecanoyloxy)oxolan-2-yl]-2-dodecanoyloxyethyl] dodecanoate
Standard InChI InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1
Standard InChI Key YWSDIOKOZYVZFR-OHTOXZDKSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Sorbitan tetradodecanoate derives from sorbitol, a hexitol with six hydroxyl groups. During synthesis, sorbitol undergoes partial dehydration to form sorbitan, a tetrahydrofuran derivative with four hydroxyl groups . Subsequent esterification with tetradecanoic acid (C<sub>14</sub>H<sub>28</sub>O<sub>2</sub>) replaces one or more hydroxyl groups with myristate chains. The final product is a mixture of mono-, di-, and tri-esters, though commercial grades often emphasize monoester dominance for optimal emulsification .

Table 1: Key Structural Features of Sorbitan Tetradodecanoate

PropertyDescription
BackboneSorbitan (dehydrated sorbitol derivative)
Fatty Acid ChainTetradecanoic acid (C<sub>14</sub>H<sub>28</sub>O<sub>2</sub>)
Functional GroupsHydroxyl (remaining), ester linkages
Amphiphilic NaturePolar sorbitan backbone + non-polar myristate chain

Synthesis and Manufacturing Processes

Esterification Reaction

The industrial synthesis involves heating sorbitol with tetradecanoic acid under catalytic conditions (e.g., acid or enzymatic catalysts). Sorbitol first dehydrates to sorbitan and isosorbide, with sorbitan being the primary intermediate for esterification . The reaction proceeds as:

SorbitolΔ,-H2OSorbitan+ C14H28O2Sorbitan Tetradodecanoate\text{Sorbitol} \xrightarrow{\Delta, \text{-H}_2\text{O}} \text{Sorbitan} \xrightarrow{\text{+ C}_{14}\text{H}_{28}\text{O}_2} \text{Sorbitan Tetradodecanoate}

Side products include di- and tri-esters, as well as residual isosorbide esters, which complicate purification .

Industrial Optimization

Manufacturers optimize reaction parameters (temperature, catalyst load, stoichiometry) to maximize monoester yield. For instance, excess sorbitol promotes monoester formation, while higher fatty acid ratios favor di- and tri-esters. Post-synthesis, techniques like molecular distillation isolate the desired ester species .

Physical and Chemical Properties

Physicochemical Profile

Sorbitan tetradodecanoate exhibits a waxy solid or viscous liquid consistency at room temperature, with solubility in organic solvents (e.g., ethanol, chloroform) and insolubility in water. Its amphiphilic nature enables the formation of stable oil-in-water emulsions, with a hydrophilic-lipophilic balance (HLB) typically ranging between 4–8, depending on esterification degree.

Table 2: Key Physicochemical Properties

PropertyValue/Range
Melting Point45–55°C (commercial grades)
SolubilityOrganic solvents (high), Water (low)
HLB Value4–8
Density~1.0–1.1 g/cm³

Stability and Reactivity

Applications in Industry

Food Industry

Sorbitan tetradodecanoate (E494) stabilizes emulsions in baked goods, margarine, and whipped toppings. Its ability to reduce surface tension between fat and water phases prevents coalescence, enhancing product shelf life.

Cosmetics and Personal Care

In creams and lotions, it functions as a non-irritating emulsifier, improving texture and spreadability. Its low toxicity (LD<sub>50</sub> > 5,000 mg/kg in rodents) and GRAS (Generally Recognized as Safe) status underpin its safety profile .

Pharmaceuticals

The compound aids in drug delivery systems by solubilizing hydrophobic active ingredients. For example, it enhances the bioavailability of poorly water-soluble drugs in oral suspensions .

Analytical Characterization Techniques

High-Temperature Gas Chromatography (HT-GC)

HT-GC with splitless injection and DB1-ht columns (final oven temperature: 380°C) resolves mono-, di-, and tri-esters. Validation studies demonstrate precision (RSD < 5%) for monoester quantification .

Liquid Chromatography (HPLC)

Early HPLC attempts faced challenges due to the compound’s polarity and lack of chromophores. Recent advances using cyano or diol columns with hexane/THF gradients show promise for separating ester species .

Comparison with Related Sorbitan Esters

Sorbitan esters vary in fatty acid chain length and esterification degree, influencing their HLB and applications:

Table 3: Sorbitan Ester Variants and Properties

CompoundFatty AcidHLBKey Application
Sorbitan monostearateStearic (C18)4.7Cosmetic emulsions
Sorbitan monooleateOleic (C18:1)4.3Skin absorption enhancer
Sorbitan tristearateStearic (C18)2.1Water-in-oil emulsions
Sorbitan tetradodecanoateMyristic (C14)6.3Food stabilizers

The C14 chain in sorbitan tetradodecanoate balances hydrophobicity and fluidity, ideal for semi-solid formulations .

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